molecular formula C10H14O3 B2392032 (4-(2-Methoxyethoxy)phenyl)methanol CAS No. 79407-30-0

(4-(2-Methoxyethoxy)phenyl)methanol

Cat. No. B2392032
CAS RN: 79407-30-0
M. Wt: 182.219
InChI Key: VLHXZVIRFQPRCT-UHFFFAOYSA-N
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Description

“(4-(2-Methoxyethoxy)phenyl)methanol” is an organic compound . It is a derivative of methanol, which is an alcohol. Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14O3 . This indicates that the compound contains 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

(4-(2-Methoxyethoxy)phenyl)methanol has been explored as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Its use in bidentate chelation-controlled alkylation of glycolate enolate demonstrates its potential in stereoselective synthesis (Jung, Ho, & Kim, 2000).

Antimicrobial Activity

Research into novel compounds derived from this compound has shown significant antibacterial and antifungal activities. These studies include structure-based investigations and molecular modeling to understand the efficacy of these compounds (Mandala et al., 2013).

Enantioselective Epoxidation

The compound has been used as a catalyst in the enantioselective epoxidation of α,β-enones, yielding high enantioselectivities at room temperature. This highlights its role in facilitating specific chemical reactions with high stereocontrol (Lu, Xu, Liu, & Loh, 2008).

Electrosynthesis

In electrosynthesis, the compound's derivative has shown promise in the anodic α-methoxylation of phenyl sulfide, demonstrating its utility in the field of electrochemistry (Furuta & Fuchigami, 1998).

Memory of Chirality via Acyliminium Ions

This compound has been involved in studies exploring the memory of chirality, particularly in reactions involving acyliminium ions. These studies contribute to the understanding of stereochemical outcomes in organic reactions (Wanyoike, Onomura, Maki, & Matsumura, 2002).

Crystal Structure Analysis

The compound has been used in crystal structure analysis, providing insights into molecular configurations and intermolecular interactions (Li, Wang, & Chen, 2001).

Probing Surface Sites of Metal Oxide Catalysts

Studies have used methanol derivatives to probe the nature of surface sites of metal oxide catalysts. This research is crucial in understanding catalyst behavior in various reactions (Wu, Li, Mullins, & Overbury, 2012).

properties

IUPAC Name

[4-(2-methoxyethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHXZVIRFQPRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(2-methoxyethoxy)benzoic acid (100 mg, 0.51 mmol) in N,N-dimethylformamide (2 mL) were added potassium carbonate (282 mg, 2.04 mmol) and iodomethane (79 μL, 1.27 mmol) at room temperature. The mixture was stirred at the same temperature overnight, and then to the reaction solution was added water. The mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (3 mL), and then thereto was added lithium borohydride (53 mg, 2.45 mmol) at 0° C. The reaction solution was slowly warmed to room temperature, and stirred for 3 days. To the reaction solution was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give [4-(2-methoxyethoxy)phenyl]methanol (61 mg, 68%) as a colorless and clear oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
282 mg
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reactant
Reaction Step One
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79 μL
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reactant
Reaction Step One
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2 mL
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solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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